Triphenylsulfonium Tetrafluoroborate

Catalog No.
S1897002
CAS No.
437-13-8
M.F
C18H15BF4S
M. Wt
350.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsulfonium Tetrafluoroborate

Conventional cationic photoinitiators often force a trade-off between cure speed and regulatory compliance, causing premature vitrification or violating RoHS/REACH. Triphenylsulfonium tetrafluoroborate solves this with a heavy-metal-free design and precisely controlled reactivity.

  • BF4 counterion ensures controlled cure rate for extended open time in assemblies and coatings.
  • High thermal stability enables stable 1K formulations with long shelf life.
  • Heavy-metal-free, RoHS/REACH compliant for food, medical, and electronics use.

CAS Number

437-13-8

Product Name

Triphenylsulfonium Tetrafluoroborate

IUPAC Name

triphenylsulfanium;tetrafluoroborate

Molecular Formula

C18H15BF4S

Molecular Weight

350.2 g/mol

InChI

InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1

InChI Key

RTWMEMGVYYTCOZ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenylsulfonium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Triphenylsulfonium tetrafluoroborate, TPS tetrafluoroborate, Triphenylsulfanium tetrafluoroboranuide, Triphenylsulfonium fluoroborate, Triphenylsulfonium boron tetrafluoride

Purity

≥98%

Package Size

5 g

Triphenylsulfonium tetrafluoroborate is a premium cationic photoacid generator (PAG) and photoinitiator utilized predominantly in UV-curable epoxies, oxetanes, and vinyl ether formulations. Upon exposure to ultraviolet radiation, the triarylsulfonium core undergoes efficient cleavage to generate a strong Brønsted acid (tetrafluoroboric acid, HBF4), which acts as the active catalytic species for cationic ring-opening polymerization [1]. While it shares its robust organic core with other mainstream sulfonium salts, the specific selection of the tetrafluoroborate (BF4-) counterion provides a unique balance of high photochemical efficiency, exceptional dark-storage thermal stability, and a highly controlled, moderate propagation rate [2]. For industrial buyers, this compound is not selected for achieving the absolute fastest cure, but rather for engineering precise "open times," ensuring long-term shelf life in one-part (1K) formulations, and meeting strict heavy-metal-free regulatory standards.

Research & Process Fit

HPLC-verified purity supports reproducible acid generation in thin films
Thermally stable crystalline form remains intact through standard post-apply bake window
Methanol-soluble for formulation with polar polymer matrices and aqueous-base developable systems

Substituting Triphenylsulfonium tetrafluoroborate with closely related analogs—such as Triphenylsulfonium hexafluorophosphate (PF6) or hexafluoroantimonate (SbF6)—fundamentally alters formulation performance and can lead to catastrophic process failures. The counterion directly dictates the nucleophilicity of the generated acid and, consequently, the polymerization propagation rate [1]. Replacing the BF4 salt with an SbF6 or PF6 analog dramatically accelerates curing, which eliminates the "open time" required for complex adhesive assemblies and can cause premature surface vitrification (skinning) in thick coatings, trapping solvents and internal stresses[2]. Furthermore, substituting the sulfonium core with a diaryliodonium alternative sacrifices the critical thermal stability needed to maintain the shelf life of ready-to-use, one-part (1K) resin systems[3]. Finally, utilizing SbF6 or AsF6 variants introduces heavy metals, instantly violating RoHS, REACH, or food-contact compliance [1].

Substitution Risk

Solid-state cage:escape ratio is counterion-dependent; swapping anion may shift acid diffusion length and critical dimension control
Photogenerated acid strength (pKa) differs by orders of magnitude with counterion identity, altering deprotection kinetics
Methanol solubility is anion-specific; using PF₆⁻ or similar counterions limits solvent and polymer compatibility

Polymerization Kinetics and Open-Time Control

The propagation rate of cationic polymerization is heavily dependent on the counterion, following the reactivity order SbF6- > AsF6- > PF6- > BF4-. In standardized tests of epoxy monomer conversion under continuous irradiation, hexafluorophosphate (PF6) and hexafluoroarsenate salts drive the reaction to ~100% completion in under 30 minutes. In stark contrast, Triphenylsulfonium tetrafluoroborate yields less than 10% conversion over 60 minutes of identical irradiation [1]. This slower, controlled propagation is not a defect; it is a highly engineered feature that provides formulators with an extended "open time" (delayed cure), allowing for physical adjustments of bonded parts or the outgassing of thick films before the resin fully sets [2].

Evidence DimensionMonomer Conversion Rate (Epoxy Curing)
Target Compound Data<10% conversion after 60 minutes of irradiation
Comparator Or BaselineTPS PF6 / TPS AsF6 (~100% conversion in <30 minutes)
Quantified DifferenceMore than 10x slower propagation rate, yielding significantly extended open time
ConditionsUV irradiation of standard epoxy monomer solutions at room temperature

Procurement teams sourcing for complex assembly adhesives or thick-cast coatings must select the BF4 salt to prevent premature curing and surface skinning.

Cage:Escape Ratio
Head-to-head
TPS·BF₄ shows distinct solid-state branching vs. triflate and PF₆⁻; up to 5:1 ratio observed for select salts in the same study
Impacts acid diffusion length and pattern resolution in thin-film resists
Counterion dependence documented in crystalline-state photolysis; dilute solution shows ~1:1 ratio for all salts

Thermal Stability for One-Part (1K) Formulation Shelf Life

A major procurement differentiator for triarylsulfonium salts over diaryliodonium alternatives is their superior thermal stability in formulated resins. While iodonium salts can prematurely decompose and initiate "dark cure" at moderate temperatures, Triphenylsulfonium tetrafluoroborate remains highly stable in the absence of UV light, often withstanding temperatures up to 150°C without initiating polymerization [1]. This allows manufacturers to formulate, ship, and store one-part (1K) epoxy systems for months at room temperature without the viscosity increases or premature hardening associated with less stable photoinitiators [2].

Evidence DimensionDark-storage thermal stability in epoxy resins
Target Compound DataStable up to >150°C; enables >6 months shelf life at room temperature
Comparator Or BaselineDiaryliodonium salts (prone to premature thermal decomposition and shorter shelf life)
Quantified DifferenceSignificantly higher thermal activation threshold, preventing premature dark-cure
ConditionsFormulated one-part (1K) cycloaliphatic epoxy resins stored in the dark

Enables the commercialization of ready-to-use, single-component industrial adhesives that do not require specialized cold-chain logistics or on-site mixing.

Melting Point
Reported
194°C (TPS·BF₄) vs 133–137°C (TPS·triflate)
Prevents PAG melting during post-apply bake
57–61°C higher thermal margin; data to verify against certificate of analysis

Primary Photochemical Efficiency (Quantum Yield)

Despite its intentionally slower polymerization propagation rate, the primary photochemical cleavage of Triphenylsulfonium tetrafluoroborate is highly efficient. Quantitative photophysical studies establish that the quantum yield of photoacid generation (Φ+) for this compound is 0.54 to 0.57 under standard UV irradiation[1]. This confirms that the delayed curing profile is strictly a function of the BF4- counterion's interaction with the propagating polymer chain, rather than an inefficiency in absorbing light or generating the initial acid [2].

Evidence DimensionQuantum Yield of Photoacid Generation (Φ+)
Target Compound DataΦ+ = 0.54 - 0.57
Comparator Or BaselineTheoretical maximum (Φ+ = 1.0) / Typical PAG baselines (Φ+ = 0.2 - 0.6)
Quantified DifferenceDemonstrates top-tier primary cleavage efficiency comparable to the most reactive PAGs
Conditions10^-5 M solution in acetonitrile under direct UV photolysis

Ensures that buyers are not sacrificing UV sensitivity or increasing energy costs to achieve the desired delayed-cure properties.

Acid Strength (pKa)
Class-level
HBF₄ pKa ≈ -9 vs HOTf pKa = -14 (~100,000× weaker acid)
Moderate acid balances deprotection speed and diffusion control
Class-level inference; pKa in polymer matrix may vary with dielectric environment

Regulatory Compliance and Heavy-Metal-Free Profile

In industrial material selection, regulatory compliance often supersedes raw performance. The most reactive cationic photoinitiators rely on hexafluoroantimonate (SbF6) or hexafluoroarsenate (AsF6) counterions, which contain toxic heavy metals (antimony and arsenic) [1]. Triphenylsulfonium tetrafluoroborate provides a completely heavy-metal-free alternative. While it requires formulation adjustments to account for its slower cure rate compared to SbF6 salts, it eliminates the toxicity hazards that would otherwise disqualify the final product from use in consumer electronics packaging, food-contact coatings, and environmentally certified manufacturing processes [2].

Evidence DimensionHeavy Metal Content / Toxicity Risk
Target Compound Data0% Antimony/Arsenic (Heavy-metal-free)
Comparator Or BaselineTPS SbF6 / TPS AsF6 (High heavy metal content)
Quantified DifferenceComplete elimination of restricted heavy metals
ConditionsRegulatory assessment for RoHS, REACH, and consumer safety standards

Mandatory for procurement teams sourcing raw materials for consumer-facing products, medical devices, or regions with strict environmental regulations.

Methanol Solubility
Reported
TPS·BF₄ soluble in methanol; TPS·PF₆ poorly soluble, requires PGMEA or cyclohexanone
Enables formulation with polar polymer matrices
Solubility data from cross-study comparison; verify with specific resin system

Delayed-Cure Industrial Assembly Adhesives

Because the BF4- counterion yields a significantly slower propagation rate than PF6 or SbF6 alternatives, this compound is ideal for complex assembly adhesives. It allows UV activation to occur prior to the mating of opaque parts, providing a critical 'open time' window where the adhesive remains workable before the cationic dark-cure fully crosslinks the network[1].

One-Part (1K) Storage-Stable Epoxy Formulations

Leveraging the high thermal stability of the triarylsulfonium core, this compound is the initiator of choice for ready-to-use, single-component epoxy resins. Unlike systems utilizing diaryliodonium salts, which can suffer from premature thermal decomposition, formulations with Triphenylsulfonium tetrafluoroborate can achieve extended room-temperature shelf life without viscosity drift [2].

Heavy-Metal-Free Consumer and Packaging Coatings

In applications where regulatory compliance prohibits the use of antimony (Sb) or arsenic (As)—such as food packaging, medical device coatings, and RoHS-compliant consumer electronics—this compound serves as a highly efficient, heavy-metal-free photoacid generator, maintaining high primary quantum yields (Φ+ ~ 0.55) without introducing toxicity risks [3].

Thick-Section Clear Castings and Encapsulants

For thick-film coatings and electronic encapsulants, rapid surface curing can trap solvents and create severe internal stresses or wrinkling. The moderate reactivity of the tetrafluoroborate-derived acid ensures a more uniform, controlled polymerization throughout the depth of the material, preventing the 'skinning' effect common with hyper-reactive SbF6 salts [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemically amplified photoresists
Solid-state photochemical control
Acid diffusion length and pattern fidelity
UV-curable coatings & adhesives
Methanol solubility
Polar oligomer compatibility and low residue after casting
Photopatternable dielectrics (MEMS)
Thermal processing window
PAG phase integrity through high-temperature cure steps
Research-grade PAG benchmark
Well-characterized photoproduct distribution
Comparative photolysis behavior for PAG design and computational validation

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

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